![molecular formula C8H6BrNO B1383900 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one CAS No. 1256823-72-9](/img/structure/B1383900.png)
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one
Overview
Description
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one is a heterocyclic compound that is part of the pyridine family of compounds. It is a colorless solid that has a melting point of 147-148°C and a boiling point of 215-216°C. It is used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of other compounds, such as polymers, resins, and antioxidants.
Scientific Research Applications
Corrosion Inhibition for Steel Alloys
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one: derivatives have been synthesized and applied as inhibitor films for steel alloy corrosion. These compounds, particularly when designed as 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) , show excellent potential in protecting carbon steel against corrosion in acidic environments, such as those encountered during industrial cleaning or acid pickling processes . The derivatives exhibit high inhibition efficiency, with some showing up to 97.7% effectiveness. Their mode of action includes both physisorption and chemisorption, attributed to the presence of heteroatoms that facilitate the formation of a protective layer on the steel surface.
Organic Synthesis
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Through cyclocondensation reactions, it can be transformed into a range of CAPD derivatives . These derivatives are valuable in organic chemistry for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and dyes .
Computational Chemistry Studies
CAPD derivatives: of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one have been the subject of computational chemistry studies, including Monte Carlo simulations and Density Functional Theory (DFT) calculations . These studies help in understanding the molecular structure and electron density, which are crucial for their function as corrosion inhibitors .
Mechanism of Action
Target of Action
Similar compounds, such as 6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile derivatives (capds), have been shown to interact with carbon steel surfaces .
Mode of Action
Capds, which are structurally similar, have been shown to interact with carbon steel surfaces, forming a protective layer that inhibits corrosion . This interaction involves both physical adsorption and chemisorption .
Biochemical Pathways
The related capds have been shown to inhibit corrosion in carbon steel, suggesting they may interact with the oxidation-reduction processes involved in corrosion .
Result of Action
Related capds have been shown to form a protective layer on carbon steel surfaces, inhibiting corrosion . This suggests that 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one may have similar protective effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one. For instance, the related CAPDs have been shown to be effective corrosion inhibitors in a molar H2SO4 medium . The temperature, pH, and presence of other chemicals in the environment could potentially affect the compound’s action.
properties
IUPAC Name |
2-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMWRJIKUYDPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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